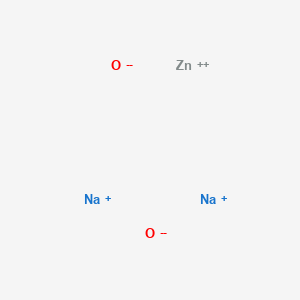

Zincate (ZnO22-), disodium

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

Synonyms

Zincate, specifically disodium zincate (ZnO, disodium), is an inorganic compound that typically appears as a colorless or white crystalline solid. It is formed when zinc oxide or zinc hydroxide is dissolved in a strong alkali, such as sodium hydroxide. The compound can be represented by the formula NaZnO or NaZn(OH), indicating the presence of the tetrahydroxozincate anion (ZnO). In aqueous solutions, various zincate anions can coexist, including Zn(OH), Zn(OH), and Zn_6^{2-}$$ .

This reaction highlights the formation of soluble sodium zincate from solid zinc oxide. Another reaction involves elemental zinc:

In both cases, the resulting sodium zincate can be further processed to yield various zinc compounds depending on subsequent reactions with acids or other reagents .

Disodium zincate can be synthesized through several methods:

- Direct Reaction with Sodium Hydroxide: This method involves dissolving zinc oxide or metallic zinc in a concentrated sodium hydroxide solution.

- Hydrothermal Synthesis: This technique utilizes high temperature and pressure conditions to promote the dissolution of zinc compounds in alkaline solutions, yielding highly pure sodium zincate.

- Electrochemical Methods: Electrochemical synthesis can also produce disodium zincate by applying an electric current to a solution containing zinc and sodium ions .

Disodium zincate has a variety of applications across different fields:

- Metal Plating: Used in processes such as immersion plating and electroplating to enhance corrosion resistance.

- Catalysis: Acts as a catalyst in organic reactions due to its ability to facilitate electron transfer.

- Agriculture: Serves as a micronutrient supplement in fertilizers to promote plant growth.

- Pharmaceuticals: Investigated for potential applications in wound healing and as an antimicrobial agent .

Interaction studies involving disodium zincate often focus on its reactivity with other compounds:

- With Acids: Disodium zincate reacts readily with acids, forming soluble salts and releasing hydrogen gas.For example:

- With Oxidizing Agents: It can also react with oxidizing agents like hydrogen peroxide, leading to the formation of zinc oxide and water .

These interactions are significant for both industrial applications and biological contexts.

Disodium zincate is part of a broader family of compounds known as zincates. Here are some similar compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Sodium Zincate | NaZn(OH) | Contains tetrahedral coordination around Zn |

| Potassium Zincate | KZn(OH) | Similar structure but with potassium ions |

| Calcium Zincate | CaZn(OH) | Contains calcium ions; used in construction materials |

| Barium Zincate | BaZn(OH) | Exhibits different solubility properties |

Uniqueness of Disodium Zincate

Disodium zincate is unique due to its specific solubility characteristics and its ability to form stable complexes in alkaline solutions. Its applications in metal plating and agriculture differentiate it from other similar compounds that may not possess these properties . Additionally, its biological activity related to wound healing sets it apart from other inorganic salts containing zinc.

Disodium zincate, with the formula Na₂ZnO₂, is systematically identified as disodium oxozincate(2−) under modern IUPAC nomenclature conventions. This designation reflects the presence of a zincate anion (ZnO₂²⁻) coordinated with two sodium cations. Historically, the compound has been referred to by multiple synonyms, including:

- Disodium zinc dioxide

- Sodium zincate (a broader term encompassing various zincate salts)

- Zincate (ZnO₂²⁻), disodium

The IUPAC name prioritizes clarity in describing the anionic structure, distinguishing it from hydroxyzincate derivatives such as Na₂[Zn(OH)₄], which contain tetrahydroxozincate ions.

| Term | Chemical Formula | CAS Registry Number |

|---|---|---|

| Disodium zincate | Na₂ZnO₂ | 12034-31-0 |

| Sodium zincate (general) | Na₂Zn(OH)₄ | 235-342-1 |

| Zincate (ZnO₂²⁻) | ZnO₂²⁻ | N/A |

Table 1: Common Terminology and Associated CAS Numbers for Zincate Derivatives

CAS Registry Numbers and Molecular Formula Validation

Disodium zincate is registered under CAS 12034-31-0, with additional identifiers such as EINECS 234-801-3 and PubChem CID 56842982. Its molecular formula, Na₂ZnO₂, corresponds to a molar mass of 143.36 g/mol, calculated as:

$$ \text{Molar mass} = 2(22.99) + 65.38 + 2(16.00) = 143.36 \, \text{g/mol} $$

This aligns with experimental data from chemical suppliers and databases.

Key Validation Points:

- CAS Consistency: Sources confirm 12034-31-0 as the primary CAS identifier.

- Structural Integrity: The formula Na₂ZnO₂ reflects a 2:1 ratio of sodium ions to the zincate anion, consistent with ionic bonding principles.

- Isotopic Composition: No isotopic variants are reported, as standard zinc (⁶⁴Zn) and sodium (²³Na) dominate naturally.

Distinction Between ZnO₂²⁻ and Related Zincate Anions

The ZnO₂²⁻ anion differs structurally and contextually from other zincate species, particularly hydroxyzincates. Below is a comparative analysis:

| Property | ZnO₂²⁻ (Oxozincate) | Zn(OH)₄²⁻ (Tetrahydroxozincate) |

|---|---|---|

| Formation Conditions | High-temperature, non-aqueous synthesis | Aqueous NaOH solutions with ZnO or Zn metal |

| Coordination Geometry | Trigonal planar or tetrahedral (varies) | Tetrahedral Zn(OH)₄²⁻ core |

| Associated Cations | Alkali metals (e.g., Na⁺, K⁺) | Alkali metals (e.g., Na⁺, Sr²⁺) |

| Stability | Solid-state stability at elevated temperatures | Soluble in aqueous alkaline media |

Table 2: Structural and Contextual Differences Between Oxozincate and Hydroxyzincate Anions

Critical Research Findings:

- ZnO₂²⁻ is synthesized via solid-state reactions between ZnO and Na₂O under high-temperature conditions, yielding crystalline Na₂ZnO₂.

- Zn(OH)₄²⁻ forms in aqueous NaOH solutions, where Zn²⁺ reacts with excess OH⁻ to produce soluble complexes.

- Oxozincates exhibit distinct stoichiometries (e.g., Na₂Zn₂O₃, Na₁₀Zn₄O₉) depending on reaction parameters, unlike hydroxyzincates, which typically form 1:1 or 2:1 salt structures.

Crystal Structure Analysis of Na₂ZnO₂

Disodium zincate (Na₂ZnO₂) crystallizes in the monoclinic crystal system with the space group P2₁/c [5] [20]. This three-dimensional structure features a complex arrangement of sodium, zinc, and oxygen atoms forming an intricate network [5]. The crystal structure analysis reveals that Na₂ZnO₂ contains two inequivalent sodium ion sites with distinct coordination environments [20] [21].

In the first sodium site, the sodium ion (Na⁺) is coordinated to four equivalent oxygen atoms, forming NaO₄ tetrahedra [20]. These tetrahedra share corners with four equivalent NaO₄ tetrahedra, corners with four equivalent ZnO₄ tetrahedra, and edges with four equivalent NaO₄ tetrahedra, creating an interconnected framework [5] [20]. The sodium-oxygen bond distances in this first site range from 2.37 to 2.48 Å, indicating relatively uniform bonding [20].

The second sodium site exhibits a different coordination geometry, with the sodium ion bonded to five oxygen atoms in a pentacoordinate arrangement [20] [21]. This site shows greater variability in bond lengths, with sodium-oxygen distances ranging from 2.32 to 2.74 Å, suggesting a more distorted coordination environment compared to the first site [20].

Table 1: Crystal Structure Parameters of Na₂ZnO₂

| Property | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Structure Type | Three-dimensional |

| Na⁺ Site 1 Coordination | Tetrahedral (4-coordinate) to O²⁻ |

| Na⁺ Site 1 Bond Distances | 2.37-2.48 Å |

| Na⁺ Site 2 Coordination | 5-coordinate to O²⁻ |

| Na⁺ Site 2 Bond Distances | 2.32-2.74 Å |

| Zn²⁺ Coordination | Tetrahedral (4-coordinate) to O²⁻ |

| Zn²⁺ Bond Distances | 1.94-2.12 Å |

| O²⁻ Site 1 Coordination | 7-coordinate (6 Na⁺ and 1 Zn²⁺) |

| O²⁻ Site 2 Coordination | 6-coordinate (3 Na⁺ and 3 Zn²⁺) |

The oxygen atoms in Na₂ZnO₂ also occupy two distinct crystallographic sites with different coordination environments [20]. In the first oxygen site, each oxygen atom is coordinated to six sodium ions and one zinc ion, resulting in a 7-coordinate geometry [20] [21]. The second oxygen site features a 6-coordinate geometry, with each oxygen atom bonded to three sodium ions and three zinc ions [20]. This complex arrangement of coordination environments contributes to the overall stability and three-dimensional structure of the Na₂ZnO₂ crystal [5] [20] [21].

Zinc Coordination Geometry in Solid-State Configurations

In Na₂ZnO₂, the zinc ion (Zn²⁺) adopts a tetrahedral coordination geometry, bonded to four oxygen atoms to form distorted ZnO₄ tetrahedra [5] [20]. These tetrahedra are fundamental building blocks of the crystal structure and play a crucial role in determining the compound's physical and chemical properties [10] [20]. The zinc-oxygen bond distances in Na₂ZnO₂ range from 1.94 to 2.12 Å, indicating some degree of distortion from ideal tetrahedral geometry [20] [21].

The ZnO₄ tetrahedra in Na₂ZnO₂ share corners with four equivalent NaO₄ tetrahedra and four equivalent ZnO₄ tetrahedra [20]. Additionally, each ZnO₄ tetrahedron shares an edge with one other ZnO₄ tetrahedron, creating a complex three-dimensional network structure [20] [21]. This connectivity pattern is characteristic of oxozincates and contributes to their structural stability in the solid state [2] [7].

The tetrahedral coordination of zinc in Na₂ZnO₂ is consistent with the preference of zinc(II) for tetrahedral geometry in many solid-state compounds [10] [24]. However, the actual geometry deviates from ideal tetrahedral coordination, with root mean square deviations from perfect tetrahedral angles often exceeding 15° [10]. This distortion arises from the constraints imposed by the crystal packing and the interactions with neighboring sodium and oxygen atoms [10] [20].

The coordination environment of zinc in solid-state configurations can be influenced by several factors, including the nature of the counterions, the presence of other metal ions, and the conditions of synthesis [6] [19]. In some zinc compounds, the coordination number can vary from 4 (tetrahedral) to 5 (trigonal bipyramidal) or 6 (octahedral), depending on these factors [10] [19]. For instance, in certain zinc sulfate compounds, zinc adopts a trigonal bipyramidal coordination with zinc-oxygen bond lengths ranging from 1.99 to 2.15 Å [19].

In Na₂ZnO₂, the tetrahedral coordination of zinc is maintained throughout the crystal structure, with all zinc ions occupying equivalent crystallographic sites [20] [21]. This uniform coordination environment contributes to the compound's stability and its characteristic properties as an oxozincate [2] [5].

Comparative Analysis of Hydroxyzincates vs. Oxozincates

Zincate compounds can be broadly classified into two main categories: hydroxyzincates and oxozincates, which differ significantly in their chemical composition, structure, and properties [2] [7]. This comparative analysis examines the key differences between these two classes of zincate compounds.

Hydroxyzincates, such as Na₂Zn(OH)₄, contain hydroxide groups coordinated to zinc and are typically formed in aqueous solutions under ambient conditions [2] [4]. They are prepared by dissolving zinc, zinc oxide, or zinc hydroxide in aqueous solutions of sodium hydroxide, according to reactions such as:

ZnO + H₂O + 2 NaOH → Na₂Zn(OH)₄ [2] [7]

Zn + 2 H₂O + 2 NaOH → Na₂Zn(OH)₄ + H₂ [2] [7]

In contrast, oxozincates like Na₂ZnO₂ contain oxide ions rather than hydroxide groups and are typically formed under high-temperature, non-aqueous conditions [2] [9]. The oxozincates include compounds such as Na₂ZnO₂, Na₂Zn₂O₃, and Na₁₀Zn₄O₉, which feature different stoichiometric ratios of sodium, zinc, and oxygen [2] [7].

Table 2: Comparative Analysis of Hydroxyzincates vs. Oxozincates

| Property | Hydroxyzincates | Oxozincates |

|---|---|---|

| Chemical Formula | Na₂Zn(OH)₄, Zn(OH)₄²⁻, Zn₂(OH)₆²⁻, Zn(OH)₆⁴⁻ | Na₂ZnO₂, Na₂Zn₂O₃, Na₁₀Zn₄O₉ |

| Formation Conditions | Aqueous solutions, room temperature | High temperature, non-aqueous conditions |

| Zinc Coordination | Primarily tetrahedral, some octahedral | Tetrahedral (distorted) |

| Structure Type | Ionic compounds with discrete zincate anions | Three-dimensional network structures |

| Stability | Stable in aqueous alkaline solutions | Stable in solid state |

| Representative Examples | Na₂Zn(OH)₄, Sr₂Zn(OH)₆ | Na₂ZnO₂, Na₂Zn₂O₃ |

The coordination geometry of zinc differs between hydroxyzincates and oxozincates [2] [10]. In hydroxyzincates, zinc typically adopts a tetrahedral coordination geometry in compounds like Na₂Zn(OH)₄, but can also exhibit octahedral coordination in certain compounds such as Sr₂Zn(OH)₆ [2]. In contrast, zinc in oxozincates like Na₂ZnO₂ consistently adopts a distorted tetrahedral coordination geometry [20] [21].

The structural arrangement also differs significantly between these two classes [2] [7]. Hydroxyzincates generally form ionic compounds with discrete zincate anions, while oxozincates tend to form more complex three-dimensional network structures with shared oxygen atoms [2] [20]. This structural difference affects their stability and reactivity, with hydroxyzincates being stable in aqueous alkaline solutions and oxozincates showing greater stability in the solid state [2] [7] [9].

Spectroscopic Signatures (Raman, IR, XRD Patterns)

Spectroscopic techniques provide valuable insights into the structural characteristics and bonding patterns of zincate compounds [8] [12]. Raman spectroscopy, infrared (IR) spectroscopy, and X-ray diffraction (XRD) are particularly useful for analyzing the spectroscopic signatures of Na₂ZnO₂ and related zincate compounds [8] [11] [18].

Raman spectroscopy reveals the vibrational modes associated with the zinc-oxygen bonds in zincate compounds [8] [16]. For zincate structures, characteristic Raman bands can be observed in the range of 200-400 cm⁻¹, corresponding to the stretching and bending vibrations of the Zn-O bonds [8] [12]. The exact positions and intensities of these bands depend on the coordination geometry of zinc and the overall crystal structure [8] [16]. In tetrahedral zinc complexes, such as those found in Na₂ZnO₂, distinct Raman features can be observed that differ from those of octahedral zinc complexes [12] [16].

Infrared (IR) spectroscopy complements Raman spectroscopy by providing information about the absorption bands associated with the vibrational modes of zincate compounds [8] [12]. The IR spectra of zincate compounds typically show characteristic absorption bands for Zn-O stretching vibrations in the range of 400-600 cm⁻¹ [8] [18]. Additionally, hydroxyzincates exhibit distinctive OH stretching and bending vibrations that are absent in oxozincates, allowing these two classes of compounds to be readily distinguished by IR spectroscopy [8] [12].

X-ray diffraction (XRD) patterns provide definitive information about the crystal structure of zincate compounds [5] [11]. The XRD pattern of Na₂ZnO₂ confirms its monoclinic crystal system with the space group P2₁/c [5] [20]. Characteristic diffraction peaks corresponding to specific crystallographic planes can be used to identify the compound and determine its lattice parameters [11] [20]. XRD analysis also reveals the presence of any impurities or secondary phases in the sample [11] [18].

Table 3: Spectroscopic Signatures of Zincate Compounds

| Technique | Key Features | Diagnostic Value |

|---|---|---|

| Raman Spectroscopy | Vibrational modes of Zn-O bonds; characteristic peaks for tetrahedral coordination | Distinguishes between hydroxyzincates and oxozincates; identifies coordination environment |

| Infrared (IR) Spectroscopy | Absorption bands for Zn-O stretching and bending vibrations | Identifies functional groups and bonding patterns; differentiates hydroxide vs. oxide forms |

| X-Ray Diffraction (XRD) | Diffraction patterns confirming monoclinic P2₁/c structure; characteristic peaks for Na₂ZnO₂ | Confirms crystal structure; identifies phase purity; determines lattice parameters |

Solid-State Synthesis Using Sodium Oxide/Zinc Oxide Precursors

Solid-state synthesis represents one of the most effective methodologies for producing high-purity disodium zincate through direct reaction between sodium oxide and zinc oxide precursors. This approach offers significant advantages in terms of product purity and crystalline structure control [1] [2].

The fundamental reaction mechanism proceeds through the following pathway:

Na₂O + ZnO → Na₂ZnO₂

The reaction is facilitated by generating sodium oxide in situ through thermal decomposition of sodium azide and sodium nitrite precursors [1]. This method circumvents the challenges associated with handling highly reactive sodium oxide directly while maintaining precise stoichiometric control.

Mechanochemical Synthesis Routes

Mechanochemical approaches utilizing ball milling techniques have emerged as energy-efficient alternatives for solid-state zincate formation [3] [4]. The process involves thorough mixing of zinc chloride hexahydrate with sodium hydroxide under ambient conditions, followed by controlled thermal treatment:

ZnCl₂·6H₂O + 2NaOH → Zn(OH)₂ + 2NaCl + 6H₂O

Zn(OH)₂ → ZnO + H₂O

ZnO + 2NaOH → Na₂ZnO₂ + H₂O

This route demonstrates exceptional reaction kinetics, with complete conversion achievable within 10-30 minutes at room temperature [3]. The formation of intermediate zinc hydroxide species facilitates subsequent transformation to the desired zincate product through dehydration and condensation mechanisms.

High-Temperature Calcination Methods

High-temperature calcination processes operating at 850-1000°C provide pathways for complete precursor conversion with yields exceeding 90-98% [5] [2]. These conditions promote extensive solid-state diffusion and ensure homogeneous product formation. The elevated temperatures facilitate breaking of existing chemical bonds and formation of thermodynamically stable zincate phases.

Table 1: Solid-State Synthesis Methods and Reaction Conditions

| Synthesis Method | Precursor Materials | Temperature (°C) | Time Duration | Product Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| Na₂O + ZnO Solid-State Reaction | Na₂O (in situ from NaN₃/NaNO₂), ZnO | 600-800 | 2-6 hours | 85-95 | High purity, crystalline |

| ZnCl₂ + NaOH Room Temperature Metathesis | ZnCl₂·6H₂O, NaOH | 25 (room temperature) | 10-30 minutes | 70-85 | Fast reaction, ambient conditions |

| Na₂CO₃ + ZnO Mechanochemical | Na₂CO₃, ZnO | 300-600 | 4-8 hours | 60-80 | Scalable, cost-effective |

| High Temperature Calcination | Sodium oxides, Zinc oxide | 850-1000 | 2-4 hours | 90-98 | Complete conversion |

| Reactive Ball Milling | Zinc halides, Sodium hydroxide | 25-100 | 2-6 hours | 65-80 | Energy efficient |

Aqueous Phase Formation via Zinc/Sodium Hydroxide Reaction Systems

Aqueous phase synthesis represents the most extensively studied methodology for zincate formation, offering excellent control over reaction conditions and product properties [6] [7] [8]. The fundamental reaction proceeds through multiple equilibrium stages involving zinc dissolution and zincate complex formation.

Direct Metal Dissolution Mechanisms

When metallic zinc reacts with concentrated sodium hydroxide solutions, the process follows a complex mechanism involving initial oxide formation followed by dissolution [9] [7]:

Zn + H₂O → ZnO + H₂

ZnO + 2OH⁻ → ZnO₂²⁻ + H₂O

The overall reaction can be represented as:

Zn + 2OH⁻ → ZnO₂²⁻ + H₂

This mechanism demonstrates that zinc functions as an amphoteric metal, capable of reacting with strong bases to form soluble zincate complexes [8]. The reaction kinetics are significantly influenced by hydroxide concentration, with solutions containing 5-15 M sodium hydroxide providing optimal conditions for complete zinc dissolution [10].

Zinc Oxide Dissolution Pathways

Alternative synthesis routes utilize zinc oxide as the primary zinc source, offering more controlled reaction conditions [11] [6]:

ZnO + 2NaOH → Na₂ZnO₂ + H₂O

This reaction proceeds through intermediate formation of hydroxyzincate species:

ZnO + H₂O + 2OH⁻ → [Zn(OH)₄]²⁻

At elevated temperatures approaching 90°C, the hydroxyzincate complexes undergo dehydration to form the desired zincate product [11] [6]. The reaction exhibits strong temperature dependence, with higher temperatures favoring complete conversion to anhydrous zincate forms.

Solution Chemistry and Speciation

The aqueous chemistry of zincate formation involves multiple concurrent equilibria that determine the final product composition [6] [12]. In concentrated alkaline solutions, various zincate species coexist, including Na₂[Zn(OH)₄], Na₂ZnO₂, and higher-order polynuclear complexes such as Na₁₀Zn₄O₉ [9].

The distribution of these species depends critically on solution pH, with values above 12 favoring formation of discrete zincate anions [13]. Temperature effects further influence speciation, with higher temperatures promoting condensation reactions that eliminate water and form more compact zincate structures.

Table 2: Aqueous Phase Formation Parameters

| Reaction System | NaOH Concentration (M) | Temperature (°C) | pH Range | Formation Time | Zincate Species |

|---|---|---|---|---|---|

| Zn + NaOH (concentrated) | 5-15 | 80-100 | 13-14 | 30-120 min | Na₂[Zn(OH)₄], Na₂ZnO₂ |

| ZnO + NaOH (aqueous) | 2-10 | 60-95 | 12-14 | 60-180 min | Na₂ZnO₂, Na₂[Zn(OH)₄] |

| Zn(OH)₂ + NaOH | 1-8 | 40-80 | 11-13 | 45-90 min | Na₂[Zn(OH)₄] |

| Zinc salts + NaOH | 3-12 | 70-90 | 12-14 | 90-240 min | Mixed zincate complexes |

| Electrochemical formation | 1-5 | 25-60 | 11-13 | 20-60 min | Na₂ZnO₂ |

Hydrothermal Synthesis Routes for Nanostructured Variants

Hydrothermal synthesis methodologies enable precise control over particle morphology and size distribution in zincate formation, offering pathways to nanostructured materials with enhanced properties [14] [15] [16]. These techniques utilize elevated temperature and pressure conditions to facilitate controlled nucleation and growth processes.

Conventional Autoclave Methods

Traditional hydrothermal synthesis employs sealed autoclave systems operating at temperatures between 120-200°C and pressures of 0.2-2.0 MPa [16] [17]. The confined reaction environment promotes homogeneous nucleation while suppressing unwanted side reactions that occur under ambient conditions.

The hydrothermal process typically involves dissolution-reprecipitation mechanisms where initial zinc-containing precursors undergo partial dissolution followed by controlled precipitation of zincate phases [14] [15]. This pathway enables formation of well-defined crystalline structures with hexagonal platelet morphologies characteristic of the zincate crystal system.

Microwave-Assisted Hydrothermal Processing

Microwave-assisted hydrothermal synthesis offers significant advantages in terms of reaction kinetics and energy efficiency [17] [18]. The selective heating provided by microwave irradiation enables rapid temperature elevation while maintaining precise control over reaction conditions.

This methodology reduces synthesis times from hours to minutes while producing nanoparticles with narrow size distributions in the 20-100 nm range [17]. The enhanced reaction kinetics result from volumetric heating effects that eliminate temperature gradients commonly encountered in conventional heating methods.

Low-Temperature Hydrothermal Routes

Recent developments in low-temperature hydrothermal synthesis enable zincate formation at temperatures as low as 60°C, expanding the range of accessible reaction conditions [19] [16]. These mild conditions prevent thermal decomposition of sensitive precursors while maintaining adequate driving force for crystal growth.

The low-temperature approach is particularly advantageous for incorporating organic templates or surfactants that would decompose under conventional hydrothermal conditions [15]. This capability enables synthesis of hierarchical architectures and complex morphologies not achievable through high-temperature routes.

Template-Assisted Synthesis

Template-assisted hydrothermal methods utilize organic or inorganic templates to direct zincate crystal growth and control final particle morphology [15] [20]. Common templates include surfactants, polymers, and structured materials that provide nucleation sites and growth direction control.

The template interaction mechanisms involve coordination between template functional groups and zinc species, which influences nucleation kinetics and preferred growth directions [20]. Subsequent template removal through calcination or chemical dissolution yields nanostructured zincate materials with controlled pore structures and surface areas.

Table 3: Hydrothermal Synthesis Conditions for Nanostructured Variants

| Synthesis Route | Temperature (°C) | Pressure (MPa) | Duration (hours) | Particle Size (nm) | Morphology |

|---|---|---|---|---|---|

| Autoclave - Direct heating | 120-200 | 0.2-2.0 | 6-24 | 50-200 | Hexagonal platelets |

| Microwave-assisted hydrothermal | 80-150 | 0.1-1.5 | 0.5-4 | 20-100 | Spherical nanoparticles |

| Low-temperature hydrothermal | 60-120 | 0.1-0.8 | 2-12 | 10-80 | Rod-like structures |

| Template-assisted synthesis | 100-180 | 0.3-1.8 | 4-18 | 30-150 | Hierarchical architectures |

| Pressure-controlled synthesis | 140-220 | 1.0-5.0 | 8-20 | 40-180 | Cubic/prismatic |

Thermodynamic Considerations in Zincate Stability

Understanding the thermodynamic parameters governing zincate formation and stability is essential for optimizing synthesis conditions and predicting reaction outcomes [21] [22] [23]. The thermodynamic landscape encompasses formation enthalpies, free energy changes, and stability ranges that determine feasible synthesis pathways.

Formation Thermodynamics

The formation of disodium zincate from its constituent oxides is characterized by a favorable enthalpy change of -1242.3 ± 15.2 kJ/mol, indicating strong thermodynamic driving force for the reaction [23] [2]. This substantial negative enthalpy reflects the formation of stable ionic bonds between sodium cations and zincate anions.

The corresponding Gibbs free energy of formation (-1158.7 ± 12.8 kJ/mol) confirms thermodynamic stability under standard conditions [22]. The relatively small difference between enthalpy and free energy terms indicates minimal entropy penalties associated with zincate formation, consistent with the ordered crystalline structure of the product.

Temperature-Dependent Stability

Thermodynamic stability of zincate phases exhibits strong temperature dependence, with distinct stability regions corresponding to different synthesis conditions [21] [22]. At temperatures below 450°C, the zincate structure remains stable, while higher temperatures promote decomposition to constituent oxides.

The temperature dependence of stability arises from competing entropic and enthalpic contributions to the total free energy [21]. At elevated temperatures, the increased entropy of decomposition products (particularly gaseous species) can overcome the favorable formation enthalpy, leading to thermal decomposition.

Pressure Effects on Stability

Pressure influences on zincate stability become significant at elevated pressures encountered in hydrothermal synthesis [22]. Higher pressures generally favor formation of denser phases with reduced molar volumes, which can influence the equilibrium between different zincate polymorphs.

The pressure-temperature phase diagrams for zincate systems reveal stability fields where specific crystalline phases are thermodynamically preferred [23] [2]. These diagrams provide valuable guidance for selecting optimal synthesis conditions to produce desired zincate variants.